molecular formula C12H18N2O4 B6232418 3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid CAS No. 2387263-91-2

3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid

Cat. No. B6232418
CAS RN: 2387263-91-2
M. Wt: 254.3
InChI Key:
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Description

The compound “3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid” is a type of organic compound . It has a molecular weight of 254.29 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O4/c1-11(2,3)18-10(17)14-7-12(6-13,8-14)5-4-9(15)16/h4-5,7-8H2,1-3H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound’s protective group prevents it from reacting with other molecules before reaching its target destination. This makes it useful for studying the neurological effects of these neurotransmitters.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.29 . It is in powder form and is stored at room temperature . The compound’s IUPAC name is 3-(1-(tert-butoxycarbonyl)-3-cyanoazetidin-3-yl)propanoic acid .

Mechanism of Action

The mechanism of action for this compound could involve the use of the tert-butoxycarbonyl (BOC) group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid' involves the synthesis of tert-butyl 3-cyanoazetidine-3-carboxylate, which is then hydrolyzed to obtain the target compound.", "Starting Materials": [ "tert-butyl cyanoacetate", "ethyl bromoacetate", "sodium hydride", "diethyl malonate", "acetic anhydride", "triethylamine", "3-aminopropanoic acid", "tert-butyl chloroformate" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 3-cyanoazetidine-3-carboxylate", "a. React tert-butyl cyanoacetate with ethyl bromoacetate in the presence of sodium hydride to obtain tert-butyl 2-cyano-3-oxobutanoate.", "b. React tert-butyl 2-cyano-3-oxobutanoate with diethyl malonate in the presence of sodium hydride to obtain tert-butyl 3-cyanoazetidine-3-carboxylate.", "Step 2: Hydrolysis of tert-butyl 3-cyanoazetidine-3-carboxylate", "a. React tert-butyl 3-cyanoazetidine-3-carboxylate with acetic anhydride and triethylamine to obtain the corresponding acetate ester.", "b. Hydrolyze the acetate ester with aqueous sodium hydroxide to obtain the target compound '3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid'." ] }

CAS RN

2387263-91-2

Product Name

3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid

Molecular Formula

C12H18N2O4

Molecular Weight

254.3

Purity

95

Origin of Product

United States

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